3-Ethoxy-beta-carboline
Beschreibung
Eigenschaften
IUPAC Name |
3-ethoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-16-13-7-10-9-5-3-4-6-11(9)15-12(10)8-14-13/h3-8,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNPSIGQQWCKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919417 | |
| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91985-81-8 | |
| Record name | 3-Ethoxy-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Procedure:
-
Condensation : Tryptophan methyl ester reacts with 3-ethoxy-4-methoxybenzaldehyde in acetic acid under reflux (4–10 hours) to yield the THβC intermediate.
-
Oxidation : The THβC is treated with KMnO₄ in dimethylformamide (DMF) at 0°C, followed by room-temperature stirring, to afford 3-ethoxy-β-carboline-3-carboxylic acid methyl ester.
-
Ester Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) cleaves the methyl ester to produce the free carboxylic acid, which can be further functionalized.
Key Data :
-
Characterization : ¹H NMR (DMSO-d₆) shows distinct signals for the ethoxy group (δ 1.35 ppm, t, J = 7.0 Hz) and aromatic protons.
Azabutadiene Cycloaddition for Direct C3 Functionalization
A patent (FI74002C) describes a [4+2] cycloaddition between indole derivatives and azabutadienes to construct β-carbolines with predefined substituents.
Procedure:
-
Reaction Setup : Indole (e.g., 4-methylindole) reacts with 3-ethoxy-1,2,4-oxadiazol-5-yl-substituted azabutadiene in dichloromethane at -30°C, catalyzed by trifluoroacetic acid (TFA).
-
Cyclization : The intermediate is heated in glacial acetic acid (150°C, 2 hours) to yield 3-ethoxy-β-carboline.
Key Data :
-
Advantage : Direct introduction of the ethoxy group during cycloaddition avoids post-synthetic modifications.
N-Oxidation and Rearrangement of 3-Substituted β-Carbolines
A 2010 study (MDPI) demonstrates the synthesis of 3-substituted β-carbolinones via N-oxidation and acetic anhydride-mediated rearrangement.
Procedure:
-
N-Oxidation : 3-Ethoxycarbonyl-β-carboline is treated with m-CPBA to form the N-oxide.
-
Rearrangement : The N-oxide undergoes acetoxylation in refluxing acetic anhydride, followed by hydrolysis (NaOH/EtOH) to yield 3-ethoxy-β-carbolinone.
Key Data :
Domino Reaction Catalyzed by Pd/C and Montmorillonite
An environmentally benign one-pot method employs bifunctional catalysis (Pd/C and K-10 montmorillonite) to synthesize β-carbolines from tryptamine and aldehydes.
Procedure:
-
Condensation-Cyclization : Tryptamine and 3-ethoxybenzaldehyde react in the presence of K-10 montmorillonite to form THβC.
-
Dehydrogenation : Pd/C catalyzes aerial oxidation of THβC to 3-ethoxy-β-carboline.
Key Data :
Comparative Analysis of Synthetic Methods
Analyse Chemischer Reaktionen
Reaktionstypen
3-Ethoxy-9H-β-Carbolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in Carbolinon-Derivate.
Reduktion: Bildung von Dihydro-β-Carbolinen.
Substitution: Einführung verschiedener Substituenten an verschiedenen Positionen am β-Carbolin-Gerüst.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.
Substitution: Elektrophile aromatische Substitution unter Verwendung von Reagenzien wie Halogenen oder Nitriermitteln.
Hauptprodukte
Oxidation: β-Carbolinon-Derivate.
Reduktion: Dihydro-β-Carboline.
Substitution: Halogenierte oder nitrierte β-Carboline.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Benzodiazepine Receptor Modulation
3-Ethoxy-beta-carboline acts as a partial inverse agonist at benzodiazepine receptors. It exhibits high affinity for these receptors, with Ki values of approximately 10.1 nM in rat cerebellum, 15.3 nM in cerebral cortex, and 25.3 nM in hippocampus . This binding profile suggests that it could be useful in vivo for studying anxiety and related disorders, as it mimics the effects of other partial inverse agonists like FG 7142 but with better solubility and stability against metabolic degradation .
Effects on Anxiety and Stress Responses
Research indicates that this compound can reduce anxiety-like behaviors in animal models. In elevated plus maze tests, it decreased the time spent and total entries into open arms, which is indicative of anxiolytic effects . Additionally, it has been shown to inhibit stress-induced ulcer formation, further supporting its potential as a therapeutic agent for stress-related disorders .
Neuroprotective Effects
Mechanisms of Action
Beta-carbolines are known for their neuroactive properties. The neuroprotective effects of compounds like this compound may involve modulation of oxidative stress and inflammatory pathways. For example, beta-carbolines have been reported to scavenge reactive oxygen species (ROS), which play a critical role in neuronal damage during ischemic events . This antioxidant activity could make this compound a candidate for further research in neurodegenerative diseases.
Summary Table of Applications
Wirkmechanismus
3-Ethoxy-9H-beta-carboline exerts its effects by binding to benzodiazepine receptors in the central nervous system. This binding modulates the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic, sedative, and anticonvulsant effects . Additionally, it may interact with other molecular targets, such as protein kinases and neurotransmitter receptors, contributing to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Key Pharmacological Properties:
- Benzodiazepine Receptor Binding : 3-EtO-βC exhibits high affinity for BzR, with an IC₅₀ of 24 nM, surpassing ligands like 3-nitro-β-carboline (IC₅₀ = 125 nM) .
- GABA-A Receptor Inhibition : It shows moderate inhibition at GABA-A α6/β3/γ2 receptors (Ki = 1000.0 nM) .
- Mechanism : Unlike benzodiazepines, 3-EtO-βC displays mixed-type competitive inhibition at BzR, suggesting negative cooperativity .
Comparison with Similar Compounds
3-Substituted Beta-Carbolines
Substitution at the 3-position significantly modulates receptor interactions:
Key Insight : Electron-withdrawing groups (e.g., nitro) reduce BzR affinity compared to alkoxy substituents. 3-EtO-βC’s ethoxy group balances steric and electronic effects for optimal binding .
1-Substituted Beta-Carbolines
Substitution at the 1-position alters enzyme inhibition and neuroactivity:
| Compound | Substituent | Key Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| Harman (1-methyl-βC) | Methyl | MAO-A inhibition (Ki = 0.2 µM) | - | |
| 1-Ethyl-β-carboline | Ethyl | Dopamine uptake inhibition (IC₅₀ = 12–24 µM) | Moderate |
Comparison with 3-EtO-βC : Unlike harman, 3-EtO-βC lacks MAO-A inhibition but shows stronger BzR modulation. 1-Ethyl derivatives prioritize dopaminergic effects over receptor binding .
Tetrahydro-beta-carboline Derivatives
Tetrahydro-β-carbolines (THβCs) exhibit antioxidant and antiplatelet properties:
Key Insight : THβCs excel in antioxidant applications, whereas 3-EtO-βC is more suited for neurological targeting .
Dopamine Uptake Inhibitors
Beta-carbolines mimicking MPTP metabolites affect dopaminergic pathways:
| Compound | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| 2-Methyl-harmine | 12–24 | Competitive inhibition of DAT | |
| 3-Ethoxy-β-carboline | N/A | No significant DAT affinity reported | - |
Note: 3-EtO-βC’s lack of DAT activity contrasts with neurotoxic β-carbolines linked to Parkinsonian pathology .
Antioxidant and Antimutagenic Agents
Beta-carbolines vary in oxidative stress modulation:
Key Difference : Antioxidant potency is highest in THβCs, while 3-EtO-βC prioritizes receptor interactions .
Biologische Aktivität
3-Ethoxy-beta-carboline (3-EtO-βC) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities, particularly its interactions with the central nervous system and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 3-EtO-βC, focusing on its pharmacological properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
This compound is characterized by its beta-carboline backbone, which consists of a fused indole and pyridine ring structure. The ethoxy group at the 3-position contributes to its unique pharmacological profile. The general formula for beta-carbolines is represented as follows:
The addition of the ethoxy group modifies its lipophilicity and receptor binding affinity.
Pharmacological Activities
1. Interaction with Benzodiazepine Receptors
3-EtO-βC exhibits high affinity for benzodiazepine receptors, which are crucial for modulating neurotransmitter systems in the brain. Research indicates that this compound can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . This interaction suggests potential applications in treating anxiety disorders and other conditions associated with GABAergic dysfunction.
2. Antioxidant Properties
Studies have shown that beta-carbolines, including 3-EtO-βC, possess significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cells. This effect is particularly relevant in neuroprotective contexts, where oxidative damage is a contributing factor to neurodegenerative diseases .
3. Cytotoxicity and Anticancer Potential
Recent investigations into the cytotoxic effects of 3-EtO-βC have revealed its potential as an anticancer agent. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving ROS generation and modulation of apoptotic pathways . The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.
The biological activity of 3-EtO-βC can be attributed to several mechanisms:
- Modulation of Neurotransmitter Systems: By interacting with GABA_A receptors, 3-EtO-βC enhances inhibitory neurotransmission, which may contribute to anxiolytic effects.
- Induction of Apoptosis: The compound's ability to increase ROS levels leads to oxidative stress, triggering apoptotic pathways in cancer cells. This was evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-xL .
- Antioxidant Activity: The scavenging of ROS helps maintain cellular redox balance, potentially protecting against neurodegeneration and other oxidative stress-related conditions .
Case Studies and Research Findings
A selection of studies highlights the biological activity of 3-EtO-βC:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethoxy-beta-carboline, and what analytical techniques are recommended for confirming its structural integrity?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of tryptamine derivatives with carbonyl-containing reagents under acidic or thermal conditions. Key steps include ethoxy group introduction via nucleophilic substitution or esterification. For structural confirmation, use high-resolution mass spectrometry (HRMS) to verify molecular mass and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, HSQC, HMBC) to resolve substituent positions. Purity should be assessed using HPLC with UV detection, as outlined in protocols for characterizing heterocyclic compounds .
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Methodological Answer : Optimization requires systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Acid catalysts (e.g., HCl, p-TsOH) improve cyclization efficiency.
- Temperature : Controlled heating (80–120°C) minimizes side reactions.
Post-synthesis, employ column chromatography for purification, and validate purity via melting point analysis and HPLC (>95% purity threshold) .
Q. What are the known biological targets or mechanisms of action associated with this compound?
- Methodological Answer : Beta-carbolines generally interact with GABA receptors, monoamine oxidases (MAOs), and serotonin receptors. For 3-Ethoxy derivatives, design receptor-binding assays (e.g., competitive radioligand displacement) to quantify affinity. Use enzyme inhibition assays (e.g., fluorometric MAO-A/MAO-B kits) to evaluate inhibitory potency. Include positive controls (e.g., harmine for MAO-A) and validate results with triplicate measurements .
Advanced Research Questions
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Variable selection : Systematically modify substituents (e.g., ethoxy position, alkyl chain length) while maintaining the beta-carboline core.
- Assay design : Test derivatives in parallel using standardized protocols (e.g., IC determination in enzyme assays).
- Data analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity. Use tools like COSMIN filters to ensure methodological rigor in cross-study comparisons .
Q. What methodological approaches are effective in resolving contradictory findings regarding the pharmacokinetic properties of this compound across different studies?
- Methodological Answer :
- Systematic review : Conduct a meta-analysis of existing data, adhering to PRISMA guidelines. Exclude studies with unvalidated assays or insufficient controls.
- Experimental replication : Standardize in vivo models (e.g., rodent CYP450 isoforms) and analytical methods (e.g., LC-MS/MS for plasma concentration).
- Bias mitigation : Use blinding in data collection and independent statistical validation .
Q. What strategies can be employed to assess the potential off-target effects of this compound in complex biological systems?
- Methodological Answer :
- Proteomics : Perform affinity pulldown assays coupled with LC-MS/MS to identify interacting proteins.
- Transcriptomics : Use RNA-seq to profile gene expression changes in treated cell lines.
- Ethical validation : For in vivo studies, adhere to REB protocols for animal welfare and data transparency, including preregistration of hypotheses .
Data Presentation and Reproducibility Guidelines
- Synthesis Data : Tabulate reaction conditions (solvent, catalyst, temperature), yields, and spectral data (e.g., NMR shifts, HRMS m/z) .
- Biological Assays : Report IC/EC values with 95% confidence intervals and p-values. Disclose negative results to avoid publication bias .
- Open Science : Deposit raw spectra, assay protocols, and datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata compliant with ISO 8601 standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
